

Spectroscopic Characterization of 2,2-Dichlorobutanal: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,2-Dichlorobutanal

Cat. No.: B8715161

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2,2-Dichlorobutanal**. Due to the limited availability of experimental spectroscopic data in public databases, this guide focuses on predicted spectroscopic behavior and established analytical methodologies. The information presented herein serves as a robust resource for the identification and characterization of **2,2-Dichlorobutanal** and similar chlorinated aldehydes.

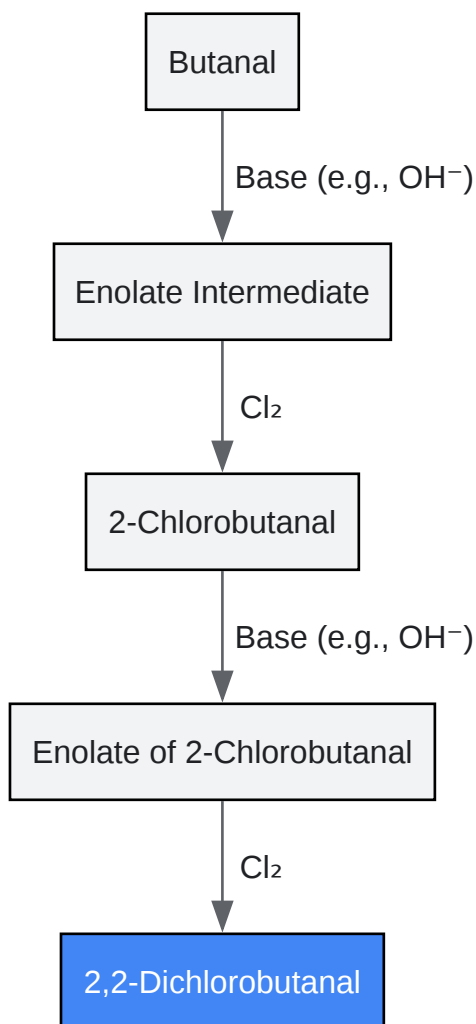
Chemical Structure and Properties

2,2-Dichlorobutanal is a halogenated aldehyde with the molecular formula $C_4H_6Cl_2O$.^{[1][2]} Its structure consists of a four-carbon chain with two chlorine atoms and an aldehyde functional group at the C1 and C2 positions, respectively.

Property	Value	Source
IUPAC Name	2,2-dichlorobutanal	[1]
Molecular Formula	$C_4H_6Cl_2O$	[1][2]
Molecular Weight	140.99 g/mol	[1]
CAS Number	23454-01-5	[1][2]

Synthesis of 2,2-Dichlorobutanal

A plausible laboratory-scale synthesis of **2,2-Dichlorobutanal** involves the dichlorination of butanal at the alpha-carbon. This reaction is typically carried out in a basic solution.



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Synthesis of **2,2-Dichlorobutanal** via dichlorination of butanal.

Experimental Protocol: Synthesis of **2,2-Dichlorobutanal**

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve butanal in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like tert-butanol).
- **Base Addition:** Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide, while stirring vigorously.

- Chlorination: Slowly add a solution of chlorine (Cl_2) in the same solvent from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10°C .
- Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the formation of the dichlorinated product.
- Workup: Once the reaction is complete, neutralize the excess base with a dilute acid (e.g., HCl). Separate the organic layer, and wash it with brine.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,2-Dichlorobutanal**. These predictions are based on established principles of spectroscopy and analysis of related compounds.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~2970	Medium-Strong	C-H stretch (alkyl)
~2880	Medium	C-H stretch (alkyl)
~2720	Medium	C-H stretch (aldehyde)
~1740	Strong	C=O stretch (aldehyde)
~1460	Medium	C-H bend (alkyl)
~800-600	Strong	C-Cl stretch

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5	Singlet	1H	CHO
~2.2	Quartet	2H	CH ₂
~1.1	Triplet	3H	CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Chemical Shift (δ , ppm)	Assignment
~190	C=O
~85	CCl ₂
~35	CH ₂
~10	CH ₃

Mass Spectrometry (MS) - Predicted Fragmentation

m/z	Ion
140/142/144	[M] ⁺ (Molecular ion)
111/113	[M - CHO] ⁺
75/77	[M - C ₂ H ₅ - CO] ⁺
63/65	[CHCl ₂] ⁺
29	[C ₂ H ₅] ⁺

Experimental Protocols for Spectroscopic Analysis

The following are detailed protocols for the spectroscopic analysis of **2,2-Dichlorobutanal**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **2,2-Dichlorobutanal**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Instrument Setup:**
 - Record a background spectrum of the clean, empty salt plates.
 - Set the spectral range to 4000-400 cm^{-1} .
 - Select an appropriate resolution (e.g., 4 cm^{-1}).
- **Data Acquisition:** Place the prepared sample in the spectrometer and acquire the spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum.

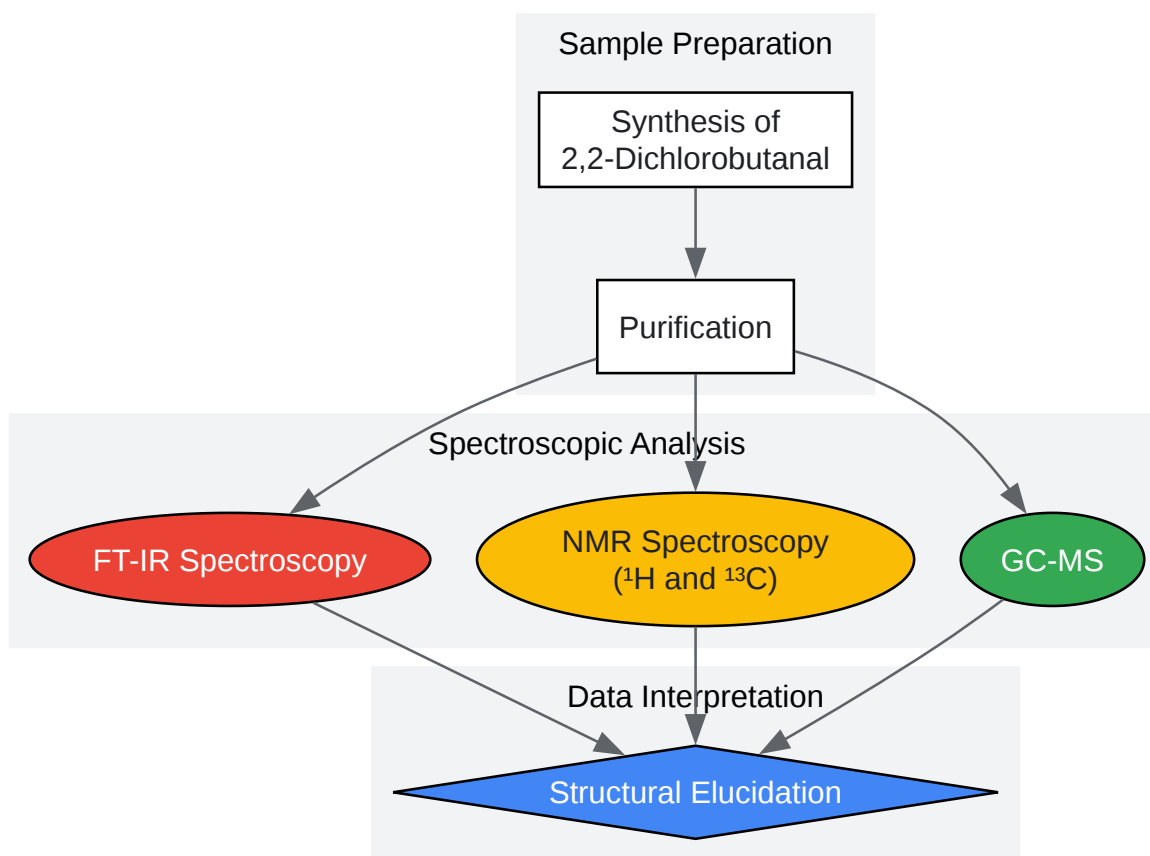
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,2-Dichlorobutanal** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Acquisition:**
 - Tune and shim the spectrometer for the sample.
 - Acquire the ^1H NMR spectrum using a standard single-pulse experiment.
 - Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.

- A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2,2-Dichlorobutanal** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Method:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet using a split or splitless injection mode.
 - Oven Program: Program the oven temperature to start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.
- MS Method:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 25-200).
- Data Analysis: Identify the peak corresponding to **2,2-Dichlorobutanal** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.



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Workflow for the spectroscopic characterization of **2,2-Dichlorobutanal**.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of **2,2-Dichlorobutanal**. While experimental data is not readily available, the predicted spectra and detailed experimental protocols offer a valuable starting point for researchers involved in the synthesis, identification, and analysis of this and related compounds. The combination of IR, NMR, and mass spectrometry provides a powerful toolkit for unambiguous structural elucidation.

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